Increased Hydrogen-Bond Donor and Acceptor Capacity Relative to 2-(1-Aminopropyl)phenol
2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol provides three hydrogen-bond donors (phenolic OH, secondary amine NH, alcoholic OH on the N-substituent) and three hydrogen-bond acceptors (phenolic O, amine N, alcoholic O), compared with only two donors (phenolic OH, primary amine NH₂) and two acceptors (phenolic O, amine N) for the primary amine analog 2-(1-aminopropyl)phenol . This expanded H-bond inventory is directly relevant to metal-chelate stability and substrate pre-organisation in the transition states of enantioselective transformations catalysed by 2-(aminoalkyl)phenol ligands [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) and acceptor count (HBA) |
|---|---|
| Target Compound Data | HBD = 3; HBA = 3 (computed from SMILES OC1=CC=CC=C1C(NC(C)CO)CC) |
| Comparator Or Baseline | 2-(1-Aminopropyl)phenol: HBD = 2; HBA = 2 (primary amine, computed from SMILES CCC(N)C1=CC=CC=C1O) |
| Quantified Difference | ΔHBD = +1; ΔHBA = +1 (50% increase in both donor and acceptor capacity) |
| Conditions | Computed descriptors per Cactvs 3.4.6.11 / PubChem 2019.06.18 methodology |
Why This Matters
Higher H-bond capacity directly influences metal coordination geometry and substrate binding affinity in asymmetric catalytic cycles, a parameter that cannot be replicated by the simpler primary amine analog.
- [1] Cimarelli, C.; Palmieri, G. Synthesis of enantiopure 2-(aminoalkyl)phenol derivatives and their application as catalysts in stereoselective reactions. Chirality 2009, 21, 104–113. View Source
